molecular formula C9H16N4O2 B2539000 Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate CAS No. 1567038-55-4

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate

Cat. No. B2539000
CAS RN: 1567038-55-4
M. Wt: 212.253
InChI Key: WHOPCXLAOJFJIU-UHFFFAOYSA-N
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Description

“Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate” is a chemical compound with the empirical formula C19H30N10O2 . It is also known as BTTAA . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Molecular Structure Analysis

The molecular weight of “Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate” is 430.51 . The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The compound is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is known for its reliability, specificity, and biocompatibility .

Scientific Research Applications

Antibiotic Synthesis

Ceftolozane: , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518 . Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. The synthetic route involves several steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine . Ceftolozane demonstrates strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Click Chemistry Applications

Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate contains a triazole ring, making it suitable for click chemistry reactions. Researchers have used copper-chelating azides to achieve fast, cell-compatible click chemistry within Escherichia coli cells. This biocompatible approach allows compartment-specific pH measurements .

Drug Discovery

Even though absent in nature, 1,2,3-triazoles find broad applications in drug discovery. Their unique structure contributes to their versatility. Researchers explore 1,2,3-triazoles for their potential as bioactive compounds, targeting specific biological pathways .

Building Blocks in Organic Synthesis

Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate serves as a building block in organic synthesis. For instance, it can be used to create novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives find applications in various fields .

Novel Indole and Quinoxaline Derivatives

Researchers have achieved the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems using tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate. This led to the synthesis of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds may have potential applications in materials science and beyond .

Glycoprotein Labeling

Tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate can be employed in metabolic labeling studies. Researchers have used it for the labeling of fucosylated glycoproteins in specific bacterial species, providing insights into glycoprotein biosynthesis .

Mechanism of Action

Target of Action

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate, also known as BTTAA, is primarily used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The primary target of BTTAA is the copper (I) ion, which plays a crucial role in the CuAAC reaction .

Mode of Action

BTTAA interacts with its target, the copper (I) ion, to catalyze the azide-alkyne cycloaddition reaction . This interaction accelerates the reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Biochemical Pathways

The primary biochemical pathway affected by BTTAA is the CuAAC reaction . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The CuAAC reaction, catalyzed by BTTAA, is used for biomolecular labeling .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The result of BTTAA’s action is the acceleration of the CuAAC reaction rates and suppression of cell cytotoxicity . This makes it a valuable tool in bioconjugation, enabling the attachment of various functional groups to biomolecules .

Action Environment

The action of BTTAA is influenced by environmental factors such as temperature and pH . It is typically stored at a temperature of 2-8°C

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-(triazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-4-6-13-7-5-11-12-13/h5,7H,4,6H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPCXLAOJFJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate

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